4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate
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Overview
Description
4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate: is a chemical compound with the following structural formula:
C13H10ClNO2
It consists of a naphthalene ring fused to a phenyl ring, with an imine group and a carboxylate ester substituent. The compound’s systematic IUPAC name is This compound .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-chlorobenzaldehyde with naphthalene-1-carboxylic acid under appropriate conditions. The imine formation occurs between the aldehyde group and the amine nitrogen, followed by esterification with an alcohol to yield the carboxylate ester.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the imine group could yield the corresponding amine derivative.
Substitution: Substitution reactions at the phenyl or naphthalene ring positions are possible.
Imine Formation: Aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., aniline) in the presence of acid catalysts.
Esterification: Carboxylic acid (e.g., naphthalene-1-carboxylic acid) and alcohol (e.g., methanol) with acid catalysts.
Oxidation/Reduction: Various oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: As a precursor for functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components, affecting biological processes. Further research is needed to elucidate these mechanisms.
Properties
Molecular Formula |
C24H16ClNO2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H16ClNO2/c25-19-10-12-20(13-11-19)26-16-17-8-14-21(15-9-17)28-24(27)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H |
InChI Key |
LWKATLFPEFALTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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